N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as DNPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPAA is a pyrazole derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can reduce inflammation and pain in animal models. It has also been shown to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as an antitumor agent in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for its biological effects. Finally, N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide could be further studied for its potential applications in agriculture, particularly as a herbicide.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been investigated as a potential anti-inflammatory and analgesic agent. It has also been studied for its antitumor activity against various cancer cell lines. In biochemistry, N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been used as a tool to study the mechanism of action of certain enzymes. In agriculture, N-(3,5-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been investigated as a potential herbicide.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c12-7-3-8(13)5-9(4-7)14-11(18)6-16-2-1-10(15-16)17(19)20/h1-5H,6H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIICAKYROIVOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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